

Sulfo-Cy7.5 DBCO: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy7.5 DBCO

Cat. No.: B12379999

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Introduction

Sulfo-Cy7.5 DBCO is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This combination of properties makes it an exceptional tool for fluorescence microscopy, particularly for in vivo imaging and the specific labeling of biomolecules in complex biological systems. The sulfonate groups confer excellent aqueous solubility, minimizing aggregation and non-specific binding, while the NIR fluorescence falls within the optical window of biological tissues, allowing for deep tissue penetration and reduced autofluorescence.[2] The DBCO moiety enables highly efficient and specific labeling of azide-modified molecules through copper-free click chemistry, a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

These characteristics make **Sulfo-Cy7.5 DBCO** a powerful reagent for a variety of applications, including:

- Targeted Cancer Cell Imaging: Labeling of azide-modified cancer cells for high-contrast visualization.
- In Vivo Biodistribution Studies: Tracking the localization and clearance of labeled molecules in living organisms.[5]

- Biomolecule Labeling: Covalent attachment to azide-containing proteins, antibodies, nucleic acids, and other biomolecules for fluorescence-based detection.

Quantitative Data

The spectral and physical properties of **Sulfo-Cy7.5 DBCO** and a related compound, Sulfo-Cy7 DBCO, are summarized below. These values are compiled from various suppliers and should be used as a reference.

Property	Sulfo-Cy7.5 DBCO	Sulfo-Cy7 DBCO
Excitation Maximum (λ_{ex})	~788 nm	~750 nm
Emission Maximum (λ_{em})	~808 nm	~773 nm
Molar Extinction Coeff. (ϵ)	~222,000 $\text{cm}^{-1}\text{M}^{-1}$	~240,600 $\text{cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield (Φ)	~0.21	~0.24
Molecular Weight	~1289.64 g/mol (as tripotassium salt)	~1047.4 g/mol (as potassium salt)
Solubility	High in water, DMF, DMSO	Water-soluble
Storage	-20°C, protected from light and moisture	-20°C, protected from light

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Live Cells for Fluorescence Microscopy

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

- Azide-modified live cells (e.g., cultured with an azide-containing sugar such as Ac₄ManNAz)

- **Sulfo-Cy7.5 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
- Complete cell culture medium, pre-warmed to 37°C
- Fluorescence microscope with appropriate NIR filter sets (Excitation: ~780 nm, Emission: ~810 nm)

Procedure:

- Prepare **Sulfo-Cy7.5 DBCO** Stock Solution:
 - Allow the vial of **Sulfo-Cy7.5 DBCO** to equilibrate to room temperature before opening.
 - Prepare a 1-5 mM stock solution in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
 - Store unused stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Grow cells to the desired confluency on coverslips or in a multi-well imaging plate.
 - Gently wash the cells twice with pre-warmed PBS to remove any residual media.
- Labeling Reaction:
 - Prepare a labeling solution by diluting the **Sulfo-Cy7.5 DBCO** stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined experimentally.
 - Remove the PBS from the cells and add the labeling solution.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:

- Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unbound dye.
- Imaging:
 - Replace the final wash with fresh pre-warmed cell culture medium or an appropriate imaging buffer.
 - Image the cells using a fluorescence microscope equipped with a suitable NIR laser or light source and emission filters.

Protocol 2: In Vivo Tumor Targeting and Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of tumors that have been metabolically labeled with azide groups.

Materials:

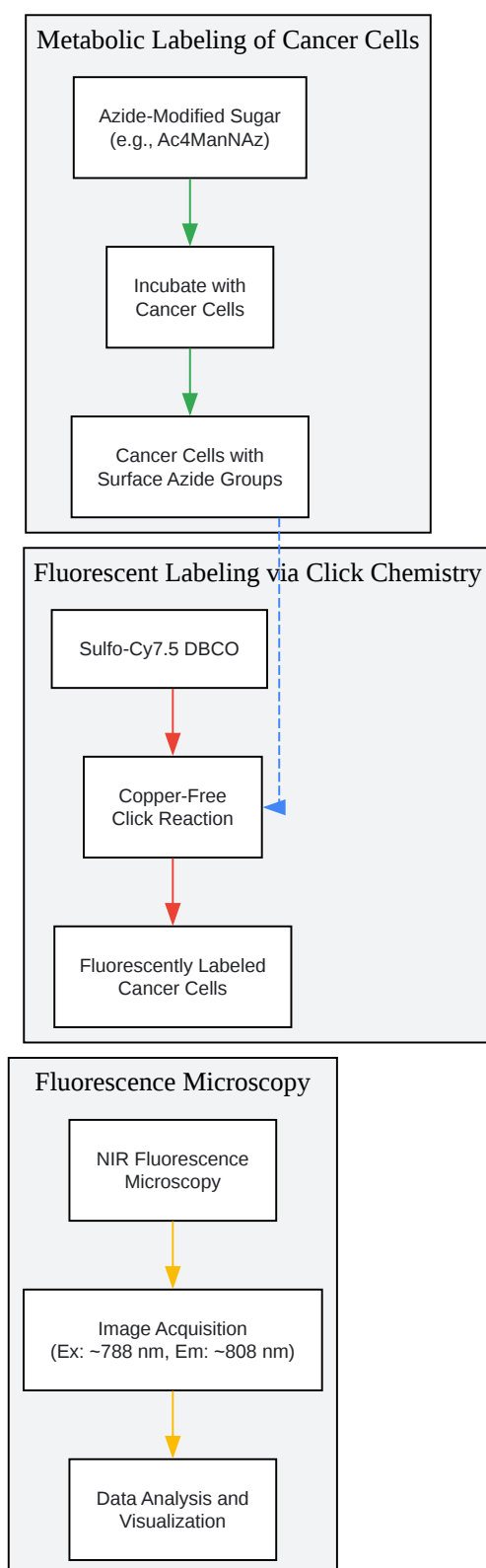
- Tumor-bearing mouse model (with azide-labeled tumors)
- **Sulfo-Cy7.5 DBCO**
- Sterile, pyrogen-free PBS or other suitable vehicle for injection
- In vivo imaging system with NIR fluorescence capabilities

Procedure:

- Prepare **Sulfo-Cy7.5 DBCO** for Injection:
 - Dissolve **Sulfo-Cy7.5 DBCO** in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration. Ensure the final DMSO concentration is below 5% to avoid toxicity. A typical dosage range for cyanine dyes is 0.5-5 mg/kg body weight.
- Administration:

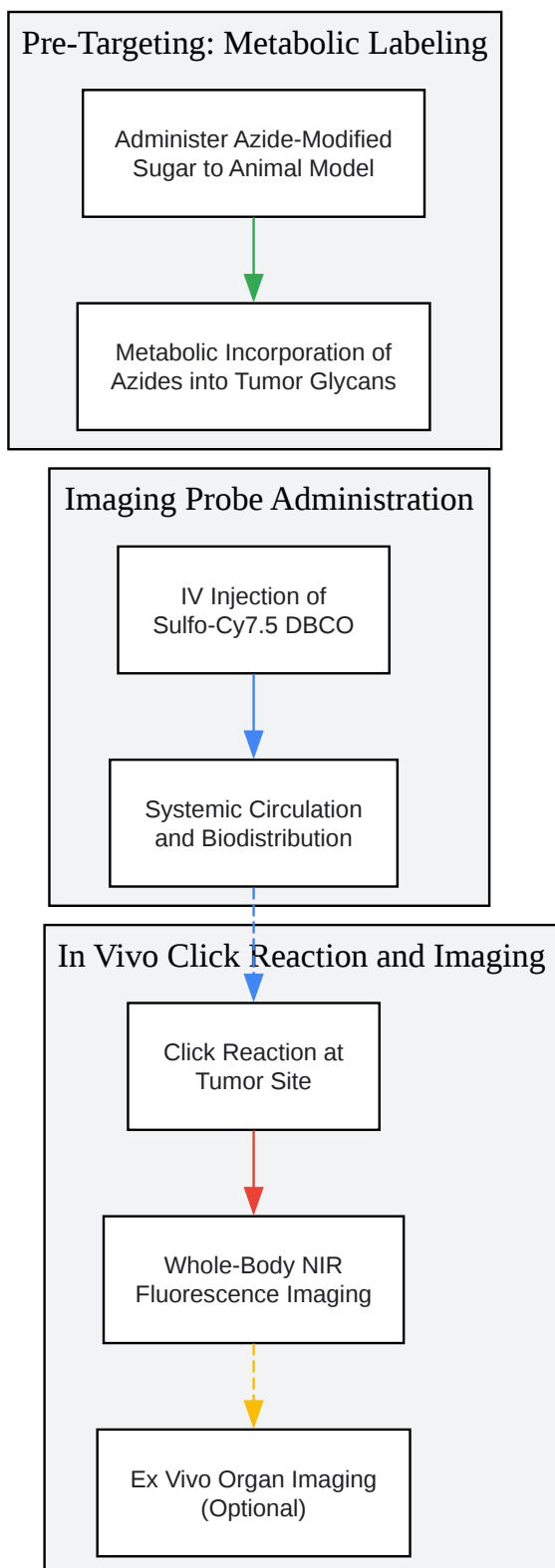
- Administer the **Sulfo-Cy7.5 DBCO** solution to the mouse via intravenous (IV) tail vein injection. The typical injection volume is 100-200 μ L.
- In Vivo Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
 - Use appropriate excitation and emission filters for Sulfo-Cy7.5.
- Ex Vivo Organ Analysis (Optional):
 - At the final imaging time point, euthanize the mouse according to institutional guidelines.
 - Dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
 - Arrange the organs and tumor on a non-fluorescent surface and acquire a final fluorescence image to confirm the biodistribution of the dye.

Visualizations



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Caption: Workflow for labeling and imaging azide-modified cancer cells.



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